molecular formula C8H9N5 B12121517 5-Phenyl-1,2-diamino-1,3,4-triazole

5-Phenyl-1,2-diamino-1,3,4-triazole

Cat. No.: B12121517
M. Wt: 175.19 g/mol
InChI Key: UPOSRBMNJYGRNH-UHFFFAOYSA-N
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Description

5-Phenyl-1,2-diamino-1,3,4-triazole: is a heterocyclic compound that belongs to the class of triazoles It is characterized by a triazole ring substituted with a phenyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2-diamino-1,3,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2-diamino-1,3,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Phenyl-1,2-diamino-1,3,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2-diamino-1,3,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit DNA synthesis by binding to DNA and interfering with its replication process. This action is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2-diamino-1,3,4-triazole is unique due to the presence of both phenyl and amino groups on the triazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-phenyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C8H9N5/c9-8-12-11-7(13(8)10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12)

InChI Key

UPOSRBMNJYGRNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)N

Origin of Product

United States

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